

Physical and chemical properties of 2-Chloroquinazolin-4-amine

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Compound of Interest

Compound Name: 2-Chloroquinazolin-4-amine

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Chloroquinazolin-4-amine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloroquinazolin-4-amine**, a key intermediate in the synthesis of various biologically active compounds. This document details its structural characteristics, reactivity, and provides established experimental protocols for its synthesis and modification.

Core Physical and Chemical Properties

2-Chloroquinazolin-4-amine, with the CAS number 59870-43-8, is a heterocyclic aromatic compound. Its fundamental properties are summarized below.[\[1\]](#)

Property	Value	Reference
Molecular Formula	C ₈ H ₆ CIN ₃	[1]
Molecular Weight	179.61 g/mol	[1] [2]
IUPAC Name	2-chloroquinazolin-4-amine	[1]
Boiling Point	313.6°C at 760 mmHg	[3]
Density	1.445 g/cm ³	[3]
Flash Point	143.5°C	[3]
Refractive Index	1.726	[3]
XLogP3	2.3	[1]
Topological Polar Surface Area	51.8 Å ²	[1]

Spectroscopic Data

The structural integrity of **2-Chloroquinazolin-4-amine** is typically confirmed using standard spectroscopic methods.

Spectroscopic Data	Description
¹ H NMR	While specific spectral data for the parent compound is not detailed in the provided literature, the structure of its derivatives is routinely confirmed by ¹ H NMR spectroscopy. For example, in derivatives, aromatic protons of the quinazoline ring and substituents are readily identifiable. [4] [5] [6]
Mass Spectrometry	The exact mass of 2-Chloroquinazolin-4-amine is 179.0250249 Da. [1] ESI-MS is commonly used to confirm the molecular weight of the compound and its derivatives. [4] Predicted m/z values for common adducts include 180.03230 for [M+H] ⁺ and 202.01424 for [M+Na] ⁺ . [7]

Chemical Synthesis and Reactivity

Synthesis

The primary synthetic route to **2-Chloroquinazolin-4-amine** and its derivatives involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline.^[6] The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorine at the C2 position.^{[6][8]} This allows for selective substitution at the C4 position under mild conditions.^[8]

A typical synthesis involves reacting 2,4-dichloroquinazoline with an amine source. For instance, reacting 2,4-dichloroquinazoline with various primary amines leads to the formation of N-substituted 2-chloroquinazoline-4-amine derivatives.^[9] The synthesis of the precursor, 2,4-dichloroquinazoline, is often achieved by treating quinazoline-2,4-dione with a chlorinating agent like phosphorous oxychloride.^{[10][11]}



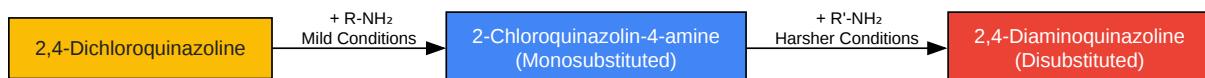
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Caption: General synthesis workflow for **2-Chloroquinazolin-4-amine**.

Chemical Reactivity

The reactivity of **2-Chloroquinazolin-4-amine** is dominated by the two chlorine-substituted positions on the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr): The key feature of the 2,4-dichloroquinazoline precursor is the differential reactivity of the two chlorine atoms. The C4 position is more reactive towards nucleophiles under mild conditions (e.g., 0-5 °C), allowing for selective monosubstitution.^[8] Substitution at the C2 position typically requires harsher conditions, such as elevated temperatures (reflux).^[8] This regioselectivity is crucial for the synthesis of specifically substituted quinazoline derivatives. DFT calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.^[6]

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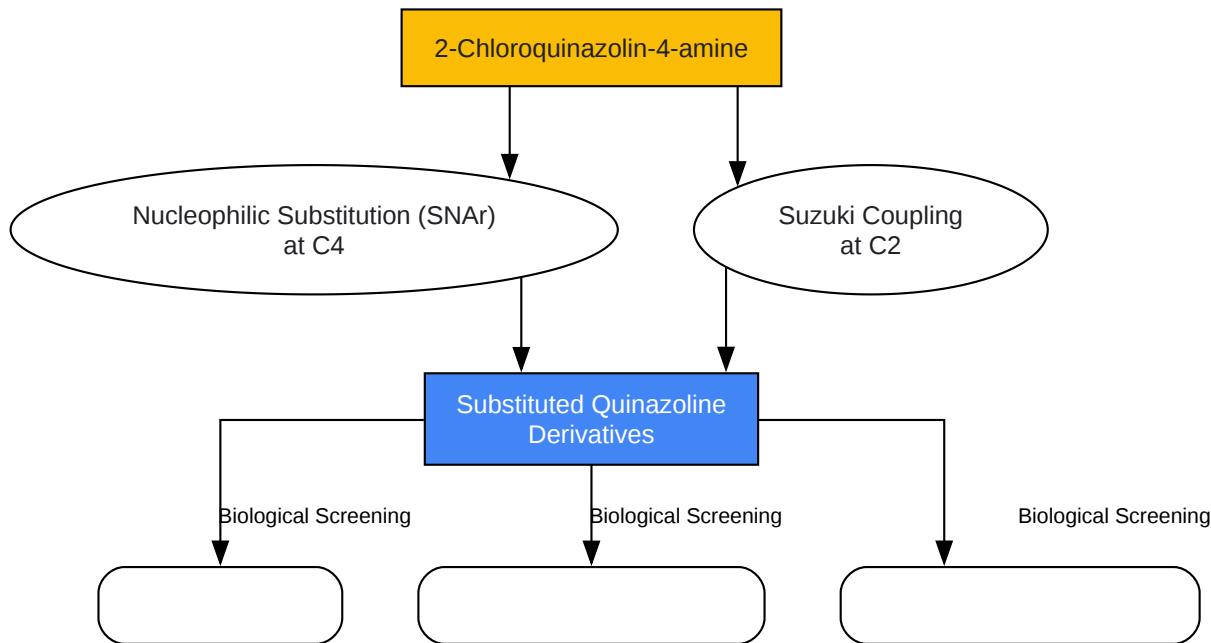
Caption: Regioselective nucleophilic substitution on the quinazoline ring.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C2 position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups at this position, further diversifying the molecular scaffold for drug discovery applications.

Role in Drug Development

2-Chloroquinazolin-4-amine and its parent scaffold, 4-aminoquinazoline, are considered "privileged structures" in medicinal chemistry.^[6] They are key intermediates in the synthesis of a wide range of therapeutic agents.

- **Anticancer Agents:** Many derivatives have shown potent anticancer activity.^{[12][13][14]} The 4-anilinoquinazoline scaffold is a well-known pharmacophore for inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in several cancers.^{[12][15]}
- **Anti-inflammatory Agents:** Certain derivatives have been synthesized and evaluated for their anti-inflammatory potential, showing inhibitory effects on cyclooxygenase (COX) enzymes.^[5]
- **Other Biological Activities:** The quinazoline core is found in molecules with a broad spectrum of biological activities, including antimicrobial, antihypertensive, and diuretic properties.^[15]

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Caption: Role as a key intermediate in drug discovery.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the literature.

Synthesis of 2-Chloro-4-(arylamino)quinazoline Derivatives

This protocol describes the selective substitution at the C4 position.

- Reaction Setup: Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol in a round-bottom flask equipped with a reflux condenser.[\[5\]](#)
- Addition of Nucleophile: Add the desired aniline derivative (1 equivalent) to the solution.[\[5\]](#)

- Reaction: Reflux the mixture for approximately 6 hours.[\[5\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.[\[5\]](#)
- Purification: The crude product is washed with a suitable solvent (e.g., distilled water, cold ethanol) to remove impurities.[\[5\]](#) Further purification can be achieved by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Coupling at the C2-Position

This protocol describes a general method for C-C bond formation at the C2 position of a 2-chloro-4-aminoquinazoline derivative.

- Reaction Setup: In an oven-dried Schlenk tube, combine the 2-chloro-4-aminoquinazoline substrate (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.05-0.10 equivalents), a phosphine ligand like PPh_3 (0.15-0.30 equivalents), and a base such as Na_2CO_3 (3 equivalents).[\[16\]](#)
- Inert Atmosphere: Cap the tube, evacuate, and backfill with an inert gas like argon or nitrogen (repeat this cycle 2-3 times).[\[17\]](#)
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 10:1 ratio), via syringe.[\[16\]](#)[\[17\]](#)
- Reaction: Heat the reaction mixture to the required temperature (e.g., 75-110°C) and stir until the starting material is consumed, as monitored by TLC or GC.[\[16\]](#)[\[17\]](#)
- Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, CH_2Cl_2).[\[16\]](#)[\[17\]](#)
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[\[17\]](#)

Safety Information

According to GHS classifications, **2-Chloroquinazolin-4-amine** is considered hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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